3-(Trifluoromethyl)-5,6,7,8-tetrahydro-[1,2,4]triazolo[4,3-A]pyrazine

Process chemistry Sitagliptin intermediate Yield optimization

Scaling sitagliptin synthesis often fails due to low intermediate purity, poor yields, and excessive solvent waste. This compound directly solves those challenges: the improved process yields 89-91% molar output with >99.7% HPLC purity and a 6-fold batch-size increase while drastically cutting solvent volume. For procurement managers, that means lower cost of goods and reliable, scalable supply. Key outcomes: (1) Proven >99.7% purity eliminates rework and downstream API purity failures; (2) 6-fold productivity gain reduces per-kg procurement spend; (3) Essential for developing ultra-potent DPP-4 inhibitors (IC50 as low as 0.18 nM) and for LC-MS/MS impurity reference standards (Sitagliptin Impurity 20 and nitrosamine NTTP).

Molecular Formula C6H7F3N4
Molecular Weight 192.14 g/mol
CAS No. 486460-21-3
Cat. No. B1311798
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-(Trifluoromethyl)-5,6,7,8-tetrahydro-[1,2,4]triazolo[4,3-A]pyrazine
CAS486460-21-3
Molecular FormulaC6H7F3N4
Molecular Weight192.14 g/mol
Structural Identifiers
SMILESC1CN2C(=NN=C2C(F)(F)F)CN1
InChIInChI=1S/C6H7F3N4/c7-6(8,9)5-12-11-4-3-10-1-2-13(4)5/h10H,1-3H2
InChIKeyFMTDZGCPYKWMPT-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 100 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

3-(Trifluoromethyl)-5,6,7,8-tetrahydro-[1,2,4]triazolo[4,3-a]pyrazine: Sitagliptin Intermediate


3-(Trifluoromethyl)-5,6,7,8-tetrahydro-[1,2,4]triazolo[4,3-a]pyrazine (CAS 486460-21-3) is a saturated, nitrogen-rich heterocyclic compound belonging to the tetrahydrotriazolopyrazine class [1]. It is most prominently recognized as the essential 'Triazole' intermediate in the synthesis of sitagliptin, a blockbuster DPP-4 inhibitor for type 2 diabetes [2]. The trifluoromethyl group at the 3-position and the tetrahydro ring system are critical structural motifs exploited in medicinal chemistry for generating bioactive molecules, including antimicrobial agents and targeted DPP-4 inhibitors, as outlined in dedicated reviews [3].

Product Role Sitagliptin triazole intermediate
Scaffold [1,2,4]Triazolo[4,3-a]pyrazine core
Key Substituent 3-Trifluoromethyl group
Workflow Fit DPP-4 inhibitor synthesis & scaffold derivatization

Why Generic Analogs of This Intermediate Fail


Generic substitution within the triazolopyrazine class fails due to the convergent demands of synthetic utility and biological activity. As a downstream intermediate, the compound's purity and physical form directly dictate the yield, purity, and process mass intensity of the final active pharmaceutical ingredient (API) [1]. An improved process patent demonstrates that optimized reaction conditions yield the compound in 89.00–90.71% molar yield and >99.7% A/A HPLC purity, which is directly linked to a 6-fold increase in batch output compared to prior art solvent-intensive methods [1]. In parallel, the specific substitution pattern is non-negotiable for biological function. A review of the scaffold's medicinal chemistry confirms that the (R)-stereochemistry and the trifluoromethyl group on the [4,3-a] scaffold are decisive for DPP-IV inhibition potency, where sitagliptin (IC50 = 18 nM) is the benchmark, and certain 8-substituted analogs achieve potencies as low as IC50 = 0.18 nM [2]. Therefore, any deviation in regio- or stereochemistry from this core structure leads to a catastrophic loss in target biological activity.

Target Intermediate
Generic Substitute Risk
Regiochemistry
[1,2,4]Triazolo[4,3-a]pyrazine fusion
[1,5-a] isomers lack comparable DPP-4 pathway-response context; scaffold shift may alter target-engagement profile
Process Provenance
Patent-documented high-yield, high-purity process route
Alternative process sources may shift impurity profile and downstream API purity; lot-to-lot consistency requires review
Stereochemical Context
(R)-configuration at 8-position is critical for DPP-4 target engagement
Racemic or opposite enantiomer may not reproduce reported pathway-response endpoints

Procurement Evidence & Performance Data


Improved Process Yield and Purity vs. Prior Art

The U.S. Patent 10,047,094 describes an improved process for preparing the target compound (as its HCl salt) that consistently delivers a molar yield between 89.00% and 90.71% with an HPLC purity exceeding 99.7% A/A% [1]. This is in direct contrast to a prior art method from Organic Letters (2005) which, according to the patent, uses a solvent system of 15 volumes that reduces batch productivity to approximately 1.25 kg compared to approximately 7.4 kg with the new 1.7-volume ethanol-based process [1].

Process Yield vs Prior Art
Head-to-head
Target: 89.0–90.7% molar yield, >99.7% A/A HPLC purity
Prior art: ~15 vol solvent, ~1.25 kg batch output
Reported ~6-fold batch output increase; 1.7 vol ethanol process
Supports scalable, high-purity intermediate supply
Patent-derived evidence; independent verification recommended
Process chemistry Sitagliptin intermediate Yield optimization

Antimicrobial Potency of Urea and Thiourea Derivatives

A series of urea and thiourea derivatives synthesized from the free base of this compound were screened for in vitro antimicrobial activity. The most active compounds exhibited Minimum Inhibitory Concentration (MIC) values in the range of 6.25–25.0 µg/mL against a panel of five bacteria and two fungi [1]. A comprehensive review of the [1,2,4]triazolo[4,3-a]pyrazine scaffold highlights other derivatives with antimicrobial IC50 values (<2.0 µg/mL), establishing a class-level context for this specific compound's utility as a precursor for optimizing antimicrobial pharmacophores [2].

Antimicrobial MIC Range
Cross-study
6.25–25.0 µg/mL
Urea/thiourea derivatives vs 5 bacteria, 2 fungi
Supports antimicrobial screening context
Broth microdilution; thiourea derivatives more active than urea analogs
Antimicrobial resistance Medicinal chemistry Structure-activity relationship

Core Scaffold for DPP-4 Inhibitor Sitagliptin

The compound is the direct synthetic precursor to sitagliptin [1]. The scaffold's specific architecture, particularly the 3-trifluoromethyl group and the [4,3-a] ring fusion, is essential. A medicinal chemistry review documents that sitagliptin itself is an effective DPP-IV inhibitor with an IC50 of 18 nM [2]. Crucially, structure-activity relationship (SAR) studies on this exact scaffold show that (R)-8-methyl substitution (IC50 = 4.3 nM) and (R)-8-(4-fluorophenyl) substitution (IC50 = 0.18 nM) dramatically enhance potency compared to sitagliptin [2]. This establishes the compound as a privileged scaffold where specific substitutions lead to highly tunable, picomolar-range DPP-IV inhibitors.

DPP-4 Inhibition IC50
Class-level
18 nM (sitagliptin)
Down to 0.18 nM for 8-(4-F-Ph) analog
Supports DPP-4 pathway-response context
Scaffold SAR from medicinal chemistry review; in vitro enzyme assay
DPP-4 inhibitor Type 2 diabetes Drug intermediate

Regiochemical Specificity: [4,3-a] Isomer as Active Pharmacophore

The biological activity is acutely sensitive to the regioisomer. The [1,2,4]triazolo[4,3-a]pyrazine scaffold, as found in this compound, is the productive isomer for developing antidiabetic DPP-IV inhibitors, as evidenced by sitagliptin and its advanced analogs [1]. A related but distinct scaffold, [1,2,4]triazolo[1,5-a]pyrazine, has not been reported to produce clinically advanced DPP-IV inhibitors with comparable potency, underscoring the unique value of the [4,3-a] fusion [2].

Regiochemical Specificity
Class-level
[4,3-a] scaffold: DPP-4 inhibitor pharmacophore
[1,5-a] isomer: different activity profile reported
Functional divergence; only [4,3-a] supports DPP-4 target engagement
Regiochemistry is critical for pathway-study fit
Literature review; isomer identity requires analytical confirmation
Regiochemistry Medicinal chemistry Isomer comparison

Key Applications for This Intermediate


Large-Scale Sitagliptin API Manufacturing

Procurement for this application is profoundly justified by the improved process described in US 10,047,094. The target compound's demonstrated molar yields of 89-91% with >99.7% purity, coupled with a 6-fold productivity increase over prior art, directly reduces the cost of goods for sitagliptin manufacturers [1]. The low solvent volume makes the process economically and environmentally favorable for industrial scale-up.

Next-Generation DPP-4 Inhibitor Development

This specific scaffold is the essential starting point for synthesizing sitagliptin analogs with dramatically enhanced potency. The review by Jethava et al. documents that the (R)-8-(4-fluorophenyl)-substituted derivative achieves an IC50 of 0.18 nM, a 100-fold improvement over sitagliptin's 18 nM [2]. Procuring this exact intermediate is mandatory for any group pursuing patentable, ultra-potent DPP-4 inhibitors based on the [4,3-a] scaffold.

Broad-Spectrum Antimicrobial Pharmacophore Development

Research has shown that urea and thiourea derivatives of this compound exhibit MIC values of 6.25–25.0 µg/mL against a range of bacterial and fungal pathogens [3]. The SAR indicates that thiourea derivatives are uniformly more active than their urea counterparts. This positions the compound as a valuable starting material for exploratory antimicrobial projects, distinct from its antidiabetic applications.

High-Purity Reference Standards & Nitrosamine Impurities

The compound serves as a critical reference marker. It is cataloged as Sitagliptin Impurity 20, and its N-nitroso derivative (NTTP) is a recently identified, highly concerning nitrosamine impurity requiring stringent analytical control [4]. Procurement of highly characterized, high-purity batches of this intermediate is therefore essential for developing, validating, and running the LC-MS/MS analytical methods mandated for the quality control and release of sitagliptin drug products [5].

Application
Selection Property
Validation Focus
Sitagliptin synthesis and process research
Process-validated intermediate quality
Downstream API purity and yield consistency
DPP-4 inhibitor development
[4,3-a] scaffold specificity
Target-engagement assay context
Antimicrobial pharmacophore studies
Derivatizable scaffold
Antimicrobial screening endpoints
Reference standard and impurity analysis
High-purity characterized material
LC-MS/MS method development for impurity control
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